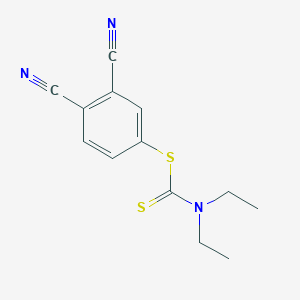![molecular formula C7H14O3S B14260688 Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)- CAS No. 187844-77-5](/img/structure/B14260688.png)
Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)- is a chiral compound with significant importance in various fields of chemistry and biochemistry. This compound is characterized by the presence of a propanoic acid backbone, a hydroxy group at the second carbon, and a tert-butylthio group at the third carbon. The (2S) configuration indicates that the hydroxy group is positioned in the S-configuration, which is crucial for its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)- can be achieved through several synthetic routes. One common method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . This reaction typically requires the use of strong bases such as sodium hydride or potassium tert-butoxide and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired enantiomeric excess.
化学反应分析
Types of Reactions
Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The tert-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of 3-[(1,1-dimethylethyl)thio]-2-oxopropanoic acid.
Reduction: Formation of 3-[(1,1-dimethylethyl)thio]-2-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism by which Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)- exerts its effects involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the tert-butylthio group can interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate enzyme activity or receptor function, leading to various biological effects.
相似化合物的比较
Similar Compounds
Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-oxopropanoic acid: An oxidized derivative.
3-[(1,1-Dimethylethyl)thio]-2-hydroxypropanol: A reduced derivative.
Thioglycolic acid derivatives: Compounds with similar thiol groups but different backbones.
Uniqueness
Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)- is unique due to its specific (2S) configuration, which imparts distinct biological activity and chemical reactivity compared to its analogs. The presence of both hydroxy and tert-butylthio groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
187844-77-5 |
|---|---|
分子式 |
C7H14O3S |
分子量 |
178.25 g/mol |
IUPAC 名称 |
(2S)-3-tert-butylsulfanyl-2-hydroxypropanoic acid |
InChI |
InChI=1S/C7H14O3S/c1-7(2,3)11-4-5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10)/t5-/m1/s1 |
InChI 键 |
AWJJDPSKCVBTEO-RXMQYKEDSA-N |
手性 SMILES |
CC(C)(C)SC[C@H](C(=O)O)O |
规范 SMILES |
CC(C)(C)SCC(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


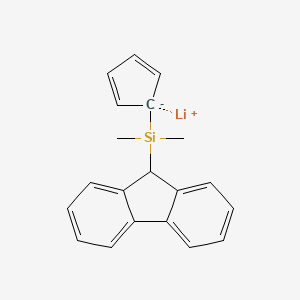
![2-Methylpropyl (2R)-2-[(prop-2-en-1-yl)oxy]propanoate](/img/structure/B14260612.png)

![3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14260617.png)
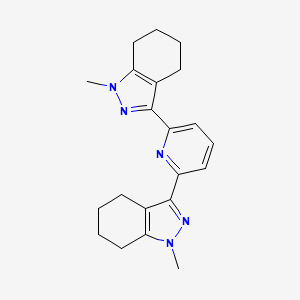
![[(t-Butoxy)diphenylsilyl]lithium](/img/structure/B14260626.png)
![2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane](/img/structure/B14260637.png)
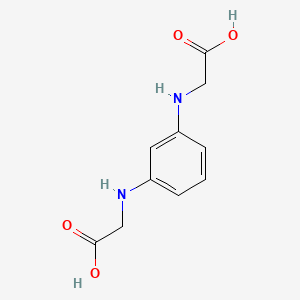
![6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine](/img/structure/B14260659.png)
![Tri(propan-2-yl)[(tributylstannyl)ethynyl]silane](/img/structure/B14260664.png)
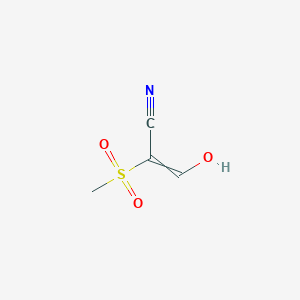
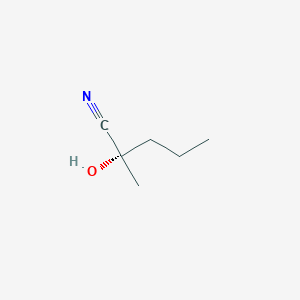
![Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14260687.png)
